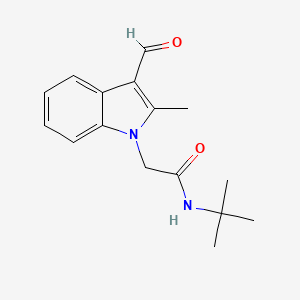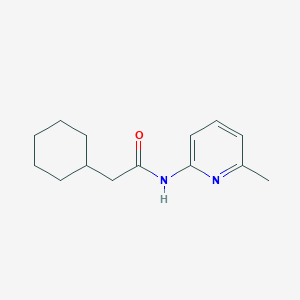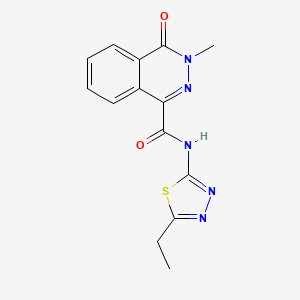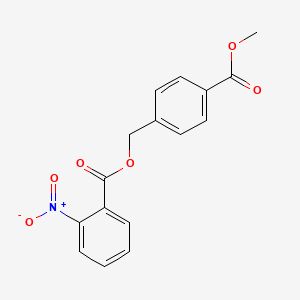![molecular formula C13H11FN2OS B5778382 1-(4-fluorophenyl)-2-[(4-methyl-2-pyrimidinyl)thio]ethanone](/img/structure/B5778382.png)
1-(4-fluorophenyl)-2-[(4-methyl-2-pyrimidinyl)thio]ethanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(4-fluorophenyl)-2-[(4-methyl-2-pyrimidinyl)thio]ethanone, also known as FMPTE, is a chemical compound that has gained attention in scientific research due to its potential therapeutic applications.
Mécanisme D'action
1-(4-fluorophenyl)-2-[(4-methyl-2-pyrimidinyl)thio]ethanone works by inhibiting the activity of the enzyme fatty acid amide hydrolase (FAAH), which is responsible for breaking down endocannabinoids in the body. By inhibiting FAAH, 1-(4-fluorophenyl)-2-[(4-methyl-2-pyrimidinyl)thio]ethanone increases the levels of endocannabinoids, which can have various physiological effects, including pain relief and anti-inflammatory effects.
Biochemical and Physiological Effects:
1-(4-fluorophenyl)-2-[(4-methyl-2-pyrimidinyl)thio]ethanone has been shown to have various biochemical and physiological effects, including analgesic, anti-inflammatory, and neuroprotective effects. Additionally, 1-(4-fluorophenyl)-2-[(4-methyl-2-pyrimidinyl)thio]ethanone has been found to have anticancer properties, inhibiting the growth of cancer cells in vitro and in vivo.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of 1-(4-fluorophenyl)-2-[(4-methyl-2-pyrimidinyl)thio]ethanone is its relatively straightforward synthesis method, which makes it a promising candidate for further research. Additionally, 1-(4-fluorophenyl)-2-[(4-methyl-2-pyrimidinyl)thio]ethanone has been shown to have various therapeutic applications, making it a versatile compound for scientific research. However, one limitation of 1-(4-fluorophenyl)-2-[(4-methyl-2-pyrimidinyl)thio]ethanone is its potential toxicity, which requires further investigation.
Orientations Futures
There are various future directions for the study of 1-(4-fluorophenyl)-2-[(4-methyl-2-pyrimidinyl)thio]ethanone, including further investigation into its potential therapeutic applications, as well as its mechanism of action and toxicity. Additionally, the development of more potent and selective FAAH inhibitors, such as 1-(4-fluorophenyl)-2-[(4-methyl-2-pyrimidinyl)thio]ethanone, may lead to the development of new drugs for the treatment of various diseases. Overall, the study of 1-(4-fluorophenyl)-2-[(4-methyl-2-pyrimidinyl)thio]ethanone has the potential to lead to significant advancements in the field of pharmaceutical research.
Méthodes De Synthèse
The synthesis of 1-(4-fluorophenyl)-2-[(4-methyl-2-pyrimidinyl)thio]ethanone involves the reaction of 4-fluorobenzaldehyde with 4-methyl-2-thiopyrimidine in the presence of sodium hydride and acetic acid. The resulting product is then treated with ethyl chloroacetate to form 1-(4-fluorophenyl)-2-[(4-methyl-2-pyrimidinyl)thio]ethanone. The synthesis of 1-(4-fluorophenyl)-2-[(4-methyl-2-pyrimidinyl)thio]ethanone is a relatively straightforward process, which makes it a promising candidate for further research.
Applications De Recherche Scientifique
1-(4-fluorophenyl)-2-[(4-methyl-2-pyrimidinyl)thio]ethanone has been studied for its potential therapeutic applications in various fields, including cancer research, neurological disorders, and pain management. In cancer research, 1-(4-fluorophenyl)-2-[(4-methyl-2-pyrimidinyl)thio]ethanone has been shown to inhibit the growth of cancer cells in vitro and in vivo, making it a potential candidate for cancer treatment. In neurological disorders, 1-(4-fluorophenyl)-2-[(4-methyl-2-pyrimidinyl)thio]ethanone has been found to have neuroprotective effects and may be useful in the treatment of neurodegenerative diseases. Additionally, 1-(4-fluorophenyl)-2-[(4-methyl-2-pyrimidinyl)thio]ethanone has been shown to have analgesic properties, making it a promising candidate for pain management.
Propriétés
IUPAC Name |
1-(4-fluorophenyl)-2-(4-methylpyrimidin-2-yl)sulfanylethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11FN2OS/c1-9-6-7-15-13(16-9)18-8-12(17)10-2-4-11(14)5-3-10/h2-7H,8H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BMDCQFDDIXOQHX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=NC=C1)SCC(=O)C2=CC=C(C=C2)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11FN2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Fluorophenyl)-2-[(4-methylpyrimidin-2-yl)sulfanyl]ethanone | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[4-(propionylamino)phenyl]-2-naphthamide](/img/structure/B5778324.png)
![N'-[(1,5-dimethyl-1H-pyrazol-4-yl)methylene]-2-methyl-3-(4-nitro-1H-pyrazol-1-yl)propanohydrazide](/img/structure/B5778331.png)

![2,2,2-trichloro-N-[4-(4-methyl-1-piperidinyl)phenyl]acetamide](/img/structure/B5778341.png)
![1,5-dimethyl-4-[(2-oxo-2H-chromen-4-yl)amino]-2-phenyl-1,2-dihydro-3H-pyrazol-3-one](/img/structure/B5778350.png)


![N-(3-cyano-5,6,7,8-tetrahydro-4H-cyclohepta[b]thien-2-yl)-1-naphthamide](/img/structure/B5778363.png)


![N-(2,3-dimethylphenyl)-2-[(4-methylbenzyl)thio]acetamide](/img/structure/B5778384.png)

